molecular formula C₂₂H₂₀FN₃O₅ B1153815 rac-Deacetamide Linezolid Phthalimide

rac-Deacetamide Linezolid Phthalimide

Número de catálogo: B1153815
Peso molecular: 425.41
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-Deacetamide Linezolid Phthalimide (CAS 168828-89-5) is a key intermediate in the synthesis of linezolid, a synthetic oxazolidinone-class antibiotic used to treat Gram-positive bacterial infections. Structurally, it features a phthalimide group attached to a modified oxazolidinone scaffold. Its molecular formula is C₂₁H₂₂FN₃O₄, with a molecular weight of 399.42 g/mol . The "rac-" designation indicates the racemic mixture of its (R)- and (S)-enantiomers. This compound is critical in pharmaceutical manufacturing for impurity profiling and quality control, ensuring compliance with regulatory standards such as those set by the FDA and pharmacopoeias .

Propiedades

Fórmula molecular

C₂₂H₂₀FN₃O₅

Peso molecular

425.41

Sinónimos

N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide;  2-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione;  2-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-

Origen del producto

United States

Comparación Con Compuestos Similares

Below is a systematic comparison of rac-Deacetamide Linezolid Phthalimide with structurally or functionally related compounds, including linezolid derivatives, phthalimide-based analogs, and prodrugs.

Structural and Functional Analogues of Linezolid
Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
rac-Deacetamide Linezolid Phthalimide 168828-89-5 C₂₁H₂₂FN₃O₄ 399.42 Linezolid intermediate; impurity profiling reference standard.
(R)-Linezolid Desacetamide Descarbonyl Phthalimide 874340-08-6 C₂₁H₂₂FN₃O₄ 399.42 Enantiopure impurity standard for regulatory testing.
Linezolid Diphthalimide Methyl Carbamate Dimer - C₃₆H₃₅FN₄O₁₁ 718.68 Dimeric impurity formed during synthesis; monitored in quality control.
Linezolid (Parent Drug) 165800-03-3 C₁₆H₂₀FN₃O₄ 337.35 Antibiotic targeting Gram-positive bacteria; inhibits bacterial protein synthesis.

Key Observations :

  • rac-Deacetamide Linezolid Phthalimide and its (R)-isomer share identical molecular formulas but differ in stereochemical configuration, impacting their roles in impurity analysis .
  • Linezolid diphthalimide derivatives (e.g., dimers) are structurally bulkier and serve as critical markers for synthetic process validation .
Phthalimide Derivatives with Antimicrobial Activity
Compound Name Structure/Modification Biological Activity Key Findings References
Hydrazonoethyl-phenylisoindoline-1,3-dione 12 Hydrazone-linked phthalimide Broad-spectrum antimicrobial Most active against Gram-positive bacteria and fungi. Non-cytotoxic.
2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Piperazinyl-propyl side chain Plasma protein binding (BSA, AAG) Forms stable complexes with serum proteins; potential analgesic/anti-inflammatory applications.
rac-Deacetamide Linezolid Phthalimide Oxazolidinone-phthalimide hybrid N/A (Intermediate) No direct antimicrobial activity reported; used solely in synthesis and impurity control.

Key Observations :

  • Unlike antimicrobial phthalimide derivatives (e.g., compound 12), rac-Deacetamide Linezolid Phthalimide lacks intrinsic therapeutic activity and is exclusively a synthetic intermediate .
  • Phthalimides with piperazinyl or hydrazone moieties exhibit enhanced pharmacological properties (e.g., protein binding, antimicrobial action), whereas rac-Deacetamide Linezolid Phthalimide’s utility is confined to chemical synthesis .
Stability and Prodrug Comparisons
Compound Name Stability Profile Functional Role Key Data References
Linezolid-Thiopropionoic Acid Ethyl Ester Prodrug Rapid conversion to linezolid in vivo Prodrug Enhances apical-to-basolateral drug delivery by 8x in vitro.
Phthalimide-Based Sulfenamides (e.g., compounds 17–18) pH-dependent degradation (half-life: <1 day at pH 4) Prodrug candidates Limited stability in acidic conditions; prone to N-S bond cleavage.
rac-Deacetamide Linezolid Phthalimide Stable under synthetic conditions Intermediate No degradation reported; critical for linezolid purity assessment.

Key Observations :

  • Prodrugs like linezolid-thiopropionoic acid ester improve bioavailability but require rapid conversion to the active drug .
  • rac-Deacetamide Linezolid Phthalimide’s stability contrasts with labile phthalimide-based sulfenamides, underscoring its suitability as a synthetic intermediate .
Pharmacological and Regulatory Roles
Compound Name Pharmacological Role Regulatory Significance References
rac-Deacetamide Linezolid Phthalimide Synthetic intermediate Impurity threshold: ≤0.1% in linezolid API per ICH guidelines.
(R)-Linezolid Desacetamide Descarbonyl Phthalimide Chiral impurity Requires enantioselective analysis during ANDA filings.
Hydrazonoethyl-phenylisoindoline-1,3-dione 12 Antimicrobial lead Preclinical candidate; no cytotoxicity.

Key Observations :

  • rac-Deacetamide Linezolid Phthalimide’s regulatory importance lies in its classification as a "specified impurity," necessitating stringent analytical controls .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.